MBDB (hydrochloride)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

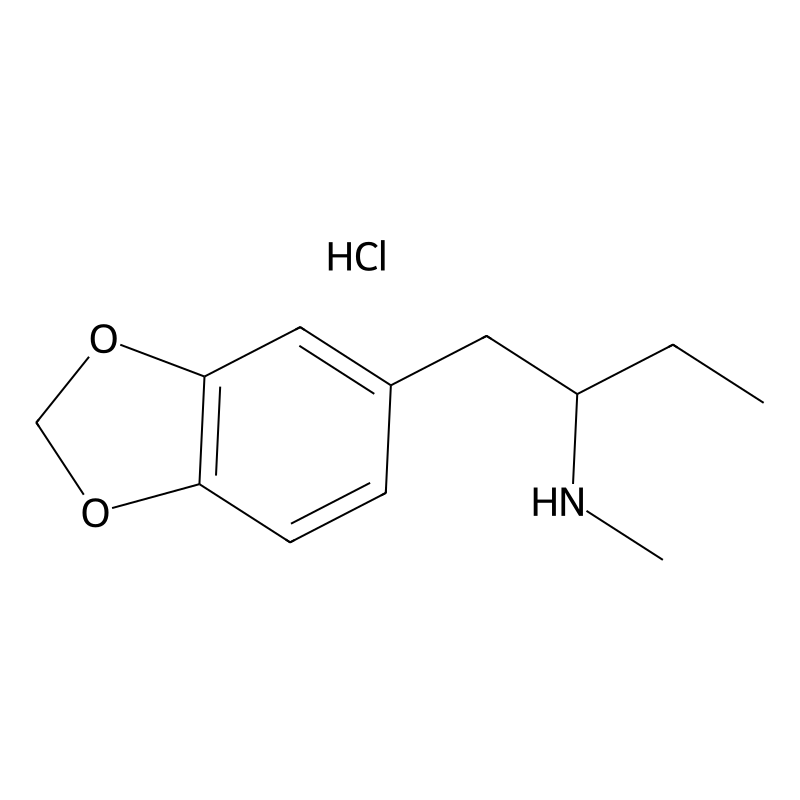

MBDB (hydrochloride), chemically known as 3,4-methylenedioxy-N-methylbutanamine, is a ring-substituted amphetamine and an analogue of methylenedioxymethamphetamine (MDMA). It features a methylene dioxy substitution at the 3 and 4 positions on the aromatic ring, which is a defining characteristic of many entactogens. The primary structural difference between MBDB and MDMA is the substitution of an ethyl group for a methyl group at the alpha carbon. This modification leads to distinct pharmacological effects compared to its more well-known counterpart, MDMA .

MBDB is classified as an empathogen-entactogen, meaning it promotes feelings of emotional closeness and empathy. It is often referred to by street names such as "Eden" and "Methyl-J" and has been noted for its relatively mild effects compared to MDMA, including reduced euphoria and stimulation .

The exact mechanism of action of MBDB is not fully understood, but it is believed to share similarities with MDMA. Both compounds are thought to primarily act as entactogens, meaning they increase feelings of empathy, connection, and emotional well-being []. This effect is likely due to their ability to increase the release of serotonin, dopamine, and norepinephrine in the brain [].

Studies suggest that MBDB may have a weaker effect on serotonin release compared to MDMA []. This difference in neurochemical profile might contribute to variations in the subjective effects produced by these two substances.

- Increased heart rate and blood pressure

- Hyperthermia

- Muscle tension

- Anxiety and hallucinations (at high doses)

- Addiction and dependence

Classification and Basic Properties:

MBDB (hydrochloride), also known as N-Methyl-1,3-Benzodioxolylbutanamine hydrochloride, is a structural analog of methylenedioxymethamphetamine (MDMA) []. They differ only by the substitution of an ethyl group for a methyl group at the alpha-carbon position []. MBDB (hydrochloride) is a white crystalline solid that is soluble in water and organic solvents [].

Pharmacological Effects:

Similar to MDMA, MBDB (hydrochloride) is classified as an entactogen, meaning it produces both stimulant and hallucinogenic effects []. However, the specific mechanisms of action are not fully understood. Research suggests that MBDB (hydrochloride) may exert its effects by increasing the release and inhibiting the reuptake of various neurotransmitters, including serotonin, dopamine, and norepinephrine [].

Research Applications:

MBDB (hydrochloride) has been used in some preclinical research studies to investigate various aspects of the nervous system, including:

- Neurotransmitter function: Studies have utilized MBDB (hydrochloride) to examine the role of specific neurotransmitters in behaviors like social interaction and reward processing [].

- Neurotoxicity: Research has explored the potential neurotoxic effects of MBDB (hydrochloride) on brain cells, aiming to understand the potential risks associated with its recreational use [].

- Development of new therapeutic drugs: Some studies have investigated the potential for structurally modifying MBDB (hydrochloride) to develop safer and more effective therapeutic agents for various neurological disorders [].

MBDB undergoes various metabolic processes in the body, primarily through hepatic pathways. The compound is metabolized into several metabolites via demethylenation, O-methylation, and N-dealkylation. The most significant pathways include:

- Demethylenation: This process leads to hydroxylated metabolites.

- O-Methylation: This results in O-methylated derivatives.

- N-Dealkylation: This pathway produces N-dealkyl metabolites, though it occurs less frequently than the first two pathways .

The compound's structure allows it to interact with serotonin, dopamine, and norepinephrine receptors, which contributes to its psychoactive effects.

MBDB exhibits a range of biological activities primarily through its action as a serotonin releasing agent. Its half-maximal inhibitory concentration values indicate its potency in modulating neurotransmitter levels:

- Serotonin Transporter (SERT): Approximately 6.22 nM

- Dopamine Transporter (DAT): Approximately 2.90 nM

- Norepinephrine Transporter (NET): Approximately 2.02 nM

These values suggest that MBDB has a higher affinity for serotonin compared to dopamine and norepinephrine, contributing to its empathogenic properties while minimizing stimulant effects .

The synthesis of MBDB involves several steps typically carried out in a laboratory setting. The general synthetic route includes:

- Starting Material: Begin with 3,4-methylenedioxyphenylacetone.

- Formation of Intermediate: React with methylamine in the presence of hydrochloric acid.

- Finalization: Isolate the product through extraction methods using solvents like dichloromethane.

The synthesis process is relatively straightforward but requires careful handling due to the psychoactive nature of the final product .

MBDB has primarily been studied for its psychoactive properties and potential therapeutic applications in enhancing emotional well-being and social interaction. While it has not been widely adopted in clinical settings, research suggests that it may have applications in psychotherapy, particularly for conditions characterized by social anxiety or emotional detachment.

Studies on MBDB's interactions with other substances reveal that it may enhance the effects of other psychoactive compounds when used concurrently. For instance:

- Synergistic Effects: Co-administration with other entactogens may amplify feelings of empathy and emotional connection.

- Potential Risks: Combining MBDB with stimulants could increase cardiovascular strain due to overlapping mechanisms affecting neurotransmitter systems.

Further research is necessary to fully understand these interactions and their implications for safety and efficacy .

MBDB shares structural similarities with several other compounds within the phenethylamine class. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Differences | Primary Effects | Unique Features |

|---|---|---|---|

| Methylenedioxymethamphetamine (MDMA) | Methyl group at alpha carbon | Strong euphoria, stimulation | More potent empathogen |

| Butylone (β-keto-N-methylbenzodioxolylbutanamine) | β-keto group addition | Entactogenic, stimulant | More pronounced stimulant effects |

| Methylone (β-keto-N-methyl-3,4-methylenedioxyphenethylamine) | β-keto group similar to butylone | Stimulant, empathogenic | Stronger stimulant properties compared to MBDB |

| 4-Methylmethcathinone (mephedrone) | Different functional groups | Stimulant effects | More pronounced stimulant effects |

MBDB's unique ethyl substitution results in milder effects compared to MDMA and related compounds, making it distinct within this class of substances .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard